molecular formula C27H26FNO3 B045204 Glenvastatin CAS No. 122254-45-9

Glenvastatin

Cat. No.: B045204
CAS No.: 122254-45-9
M. Wt: 431.5 g/mol
InChI Key: LJIZUXQINHXGAO-ITWZMISCSA-N
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Description

Glenvastatin is a synthetic compound that belongs to the class of drugs known as statins. Statins are widely used for their ability to lower cholesterol levels in the blood by inhibiting the enzyme hydroxymethylglutaryl-coenzyme A reductase. This compound, like other statins, is primarily used to treat hypercholesterolemia and prevent cardiovascular diseases .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Glenvastatin involves several key steps. One common method includes the use of β-ketoester intermediates. The process typically involves the formation of a double bond through olefination reactions on suitable aldehydes, which can be present on either the aromatic portion or the side chain of the statin. These reactions include Wittig, Horner-Emmons, or Julia reactions .

Industrial Production Methods: In industrial settings, the production of this compound often involves enantioselective synthesis methods. These methods ensure the production of optically active intermediates, which are crucial for the drug’s efficacy. Enzymatic and microbiological methods are also employed to achieve high levels of enantioselectivity .

Chemical Reactions Analysis

Types of Reactions: Glenvastatin undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Glenvastatin has a wide range of applications in scientific research:

    Chemistry: Used as a model compound to study the effects of statins on various chemical reactions.

    Biology: Investigated for its effects on cellular processes, including cell proliferation and apoptosis.

    Medicine: Used to study its efficacy in lowering cholesterol levels and preventing cardiovascular diseases.

    Industry: Employed in the development of new drug formulations and delivery systems.

Mechanism of Action

Glenvastatin exerts its effects by competitively inhibiting the enzyme hydroxymethylglutaryl-coenzyme A reductase. This enzyme catalyzes the conversion of hydroxymethylglutaryl-coenzyme A to mevalonic acid, a key step in the biosynthesis of cholesterol. By inhibiting this enzyme, this compound reduces the production of cholesterol in the liver, leading to lower levels of low-density lipoprotein cholesterol in the blood .

Comparison with Similar Compounds

  • Simvastatin
  • Pravastatin
  • Lovastatin
  • Fluvastatin
  • Atorvastatin
  • Rosuvastatin

Comparison: Glenvastatin shares a similar mechanism of action with other statins, as they all inhibit hydroxymethylglutaryl-coenzyme A reductase. this compound is unique in its specific molecular structure, which may contribute to differences in its pharmacokinetic profile and efficacy. For example, this compound has been shown to have a lower systemic bioavailability due to extensive first-pass metabolism, which can be advantageous as it targets the liver more effectively .

Properties

CAS No.

122254-45-9

Molecular Formula

C27H26FNO3

Molecular Weight

431.5 g/mol

IUPAC Name

(4R,6S)-6-[(E)-2-[4-(4-fluorophenyl)-6-phenyl-2-propan-2-ylpyridin-3-yl]ethenyl]-4-hydroxyoxan-2-one

InChI

InChI=1S/C27H26FNO3/c1-17(2)27-23(13-12-22-14-21(30)15-26(31)32-22)24(18-8-10-20(28)11-9-18)16-25(29-27)19-6-4-3-5-7-19/h3-13,16-17,21-22,30H,14-15H2,1-2H3/b13-12+/t21-,22-/m1/s1

InChI Key

LJIZUXQINHXGAO-ITWZMISCSA-N

SMILES

CC(C)C1=C(C(=CC(=N1)C2=CC=CC=C2)C3=CC=C(C=C3)F)C=CC4CC(CC(=O)O4)O

Isomeric SMILES

CC(C)C1=C(C(=CC(=N1)C2=CC=CC=C2)C3=CC=C(C=C3)F)/C=C/[C@@H]4C[C@H](CC(=O)O4)O

Canonical SMILES

CC(C)C1=C(C(=CC(=N1)C2=CC=CC=C2)C3=CC=C(C=C3)F)C=CC4CC(CC(=O)O4)O

Synonyms

HR 780
HR-780

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Glenvastatin
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Glenvastatin
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Glenvastatin

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